1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate
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Overview
Description
1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
The synthesis of 1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . Another method involves the use of thiourea derivatives as guanidylating agents, which react with nucleophilic amines in the presence of coupling reagents or metal catalysts . Industrial production methods often utilize commercially available guanylating reagents like di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Chemical Reactions Analysis
1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiourea derivatives, carbodiimides, and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, guanidylation reactions with thiourea derivatives typically yield N,N’-disubstituted guanidines .
Scientific Research Applications
1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology, guanidines are known to play key roles in various biochemical processes and are used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . In medicine, guanidines have been explored for their potential therapeutic applications, including the treatment of hypertension and muscle weakness associated with Eaton-Lambert syndrome . Additionally, in the industry, guanidines are used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate involves its interaction with molecular targets and pathways. Guanidines are strong organic bases that exist primarily as guanidinium ions at physiological pH . They enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This action is believed to be mediated through the inhibition of transmission in post-ganglionic adrenergic nerves, preventing the release of norepinephrine at nerve endings .
Comparison with Similar Compounds
1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate can be compared with other similar compounds such as 1-ethylguanidine sulfate and guanethidine . While all these compounds share the guanidine functional group, they differ in their specific structures and applications. For instance, guanethidine is primarily used as an antihypertensive agent, whereas 1-ethylguanidine sulfate is used in chemical synthesis studies
Properties
CAS No. |
14156-74-2 |
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Molecular Formula |
C8H22N4O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-(diaminomethylideneazaniumyl)ethyl-methyl-(2-methylpropyl)azanium;sulfate |
InChI |
InChI=1S/C8H20N4.H2O4S/c1-7(2)6-12(3)5-4-11-8(9)10;1-5(2,3)4/h7H,4-6H2,1-3H3,(H4,9,10,11);(H2,1,2,3,4) |
InChI Key |
OOLNXZOERSTJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[NH+](C)CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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